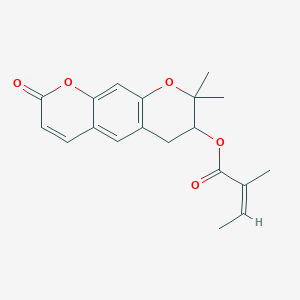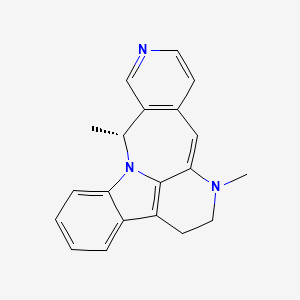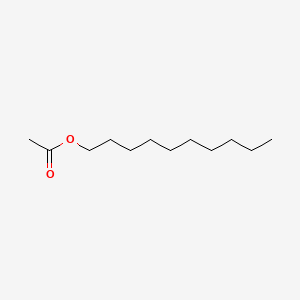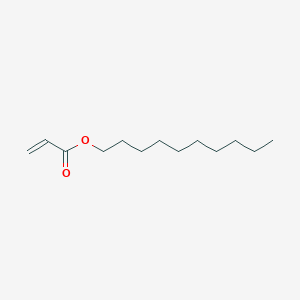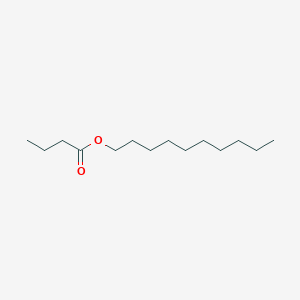
D-erythro-MAPP
Übersicht
Beschreibung
Es ist vor allem für seine Rolle als Inhibitor von alkalischer Ceramidase bekannt, einem Enzym, das am Metabolismus von Ceramid zu Sphingosin und freier Fettsäure beteiligt ist . Durch die Hemmung dieses Enzyms kann D-erythro-MAPP die intrazelluläre Ceramidkonzentration erhöhen, was erhebliche Auswirkungen auf die Zellsignalisierung und Apoptose hat .
Wissenschaftliche Forschungsanwendungen
D-erythro-MAPP has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study ceramide metabolism and its role in cell signaling pathways.
Medicine: Investigated for its potential in cancer therapy, as it can induce apoptosis in cancer cells by inhibiting ceramidase
Industry: Potential applications in the development of new therapeutic agents targeting ceramide metabolism.
Wirkmechanismus
Target of Action
D-erythro-MAPP is primarily a ceramidase inhibitor . Ceramidases are enzymes that break down ceramide, a lipid molecule that plays a crucial role in cell signaling, particularly in pathways related to cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound selectively inhibits alkaline ceramidase . It does this by binding to the enzyme and preventing it from breaking down ceramide . This inhibition leads to an increase in intracellular ceramide levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . By inhibiting alkaline ceramidase, this compound prevents the
Safety and Hazards
Zukünftige Richtungen
D-erythro-MAPP has been used in research for its potential in cancer treatment . It has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells . It has also been shown to inhibit the growth of HL-60 cells by inhibiting alkaline ceramidase enzymes . These findings suggest that this compound and its analogs could be potential candidates for anticancer treatment .
Biochemische Analyse
Biochemical Properties
D-erythro-MAPP interacts with alkaline ceramidase, inhibiting its function with an IC50 value of 1-5 µM . This interaction leads to an increase in endogenous ceramide levels within cells .
Cellular Effects
The increase in ceramide levels caused by this compound can lead to growth suppression and cell cycle arrest . This is due to ceramide’s role as a negative regulator of cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting alkaline ceramidase . This inhibition prevents the breakdown of ceramide to sphingosine, leading to an increase in ceramide levels within cells .
Temporal Effects in Laboratory Settings
This compound has been shown to be active in vitro . Over time, the inhibition of alkaline ceramidase by this compound leads to an increase in ceramide levels, which can result in growth suppression and cell cycle arrest .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner .
Metabolic Pathways
This compound is involved in sphingolipid metabolism, specifically in the breakdown of ceramide to sphingosine . By inhibiting alkaline ceramidase, this compound prevents this metabolic process, leading to an increase in ceramide levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von D-erythro-MAPP beinhaltet die Reaktion von Myristoylchlorid mit (1S,2R)-2-Amino-1-phenyl-1-propanol unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise eine Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, würde die Synthese der Verbindung in größerem Maßstab wahrscheinlich ähnliche Reaktionsbedingungen mit Optimierung für Ausbeute und Reinheit beinhalten. Dies könnte die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken umfassen, um Konsistenz und Effizienz sicherzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Reaktionen, die typisch für Amide und Alkohole sind. Dazu gehören:
Oxidation: Die Hydroxylgruppe kann unter starken Oxidationsbedingungen zu einem Keton oxidiert werden.
Reduktion: Die Amidgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Thionylchlorid zur Umwandlung der Hydroxylgruppe in ein Chlorid, gefolgt von nucleophiler Substitution.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Aminderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Medizin: Wird auf sein Potenzial in der Krebstherapie untersucht, da es die Apoptose in Krebszellen durch Hemmung der Ceramidase induzieren kann
Wirkmechanismus
This compound übt seine Wirkung aus, indem es alkalische Ceramidase hemmt, ein Enzym, das Ceramid in Sphingosin und freie Fettsäure hydrolysiert . Durch die Blockierung dieses Enzyms erhöht this compound die intrazelluläre Ceramidkonzentration, was die Apoptose auslösen und die Zellproliferation hemmen kann . Dieser Mechanismus ist besonders relevant in Krebszellen, wo erhöhte Ceramidspiegel zum Zelltod führen können .
Analyse Chemischer Reaktionen
Types of Reactions
D-erythro-MAPP primarily undergoes reactions typical of amides and alcohols. These include:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Dimethyl-D-erythro-Sphingosin (DMS): Ein weiteres Ceramidanalog, das die zellulären Ceramidspiegel moduliert und Apoptose induziert.
Ceranib-2: Ein Ceramidase-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.
Einzigartigkeit
D-erythro-MAPP ist einzigartig in seiner Spezifität für alkalische Ceramidase und seiner Fähigkeit, die Ceramidspiegel innerhalb von Zellen signifikant zu erhöhen . Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung des Ceramid-Stoffwechsels und seiner Auswirkungen auf verschiedene biologische Prozesse .
Eigenschaften
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZEWZHIRBZDA-NFBKMPQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931906 | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60847-25-8, 143492-38-0 | |
| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Erythro-MAPP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?
A1: this compound functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, this compound prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []
Q2: What specific cellular responses have been observed with this compound treatment in scientific studies?
A2: In studies using boar spermatozoa, this compound was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, this compound, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []
Q3: Are there any studies examining the impact of this compound on vascular function?
A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between this compound's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although this compound's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.
Q4: Does this compound impact other sphingolipid signaling pathways?
A4: Research suggests that this compound's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that this compound inhibited the protein's effect on iron uptake. [] This, coupled with findings of this compound's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for this compound to modulate various downstream effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





